BaSO₄ Scale Inhibition: Cross-Study Comparison of N,N'-Ethylenebis-D-gluconamide vs. Commercial Polyacrylate Inhibitors
In a series of 13 D-gluconamides evaluated for BaSO₄ scale inhibition, the bis-gluconamide structure corresponding to N,N'-ethylenebis-D-gluconamide (reported as compound 6c or 6d) achieved 47–51% inhibition of BaSO₄ precipitation from aqueous solution [1]. In contrast, commercial polyacrylate-based inhibitors typically achieve >90% inhibition under comparable conditions, but lack the renewable biomass origin and biodegradability of the gluconamide class . This places N,N'-ethylenebis-D-gluconamide in a mid-range efficacy tier for green scale inhibition, offering a trade-off between performance and environmental profile that is quantifiable for procurement decisions.
| Evidence Dimension | BaSO₄ scale inhibition efficiency (% reduction in precipitation) |
|---|---|
| Target Compound Data | 47% and 51% (compounds 6c and 6d) at unspecified concentration |
| Comparator Or Baseline | Commercial polyacrylate scale inhibitors: typically >90% inhibition |
| Quantified Difference | Δ ≈ 40–45 percentage points lower efficacy, but with biodegradability advantage (qualitative) |
| Conditions | Aqueous solution; BaSO₄ precipitation assay (Reis et al. 2012) |
Why This Matters
Quantifies the efficacy–sustainability trade-off for procurement decisions in oilfield and industrial water treatment applications where green chemistry mandates apply.
- [1] Reis, M.I.P. et al. Synthesis and evaluation of D-gluconamides as green mineral scales. Carbohydr. Res. 2012, 353, 6–12. PMID: 22513134. View Source
